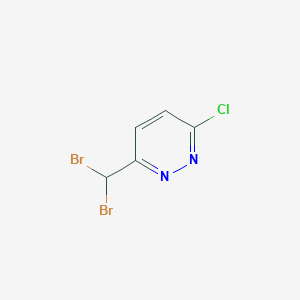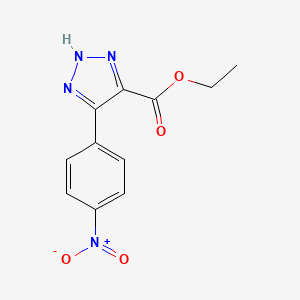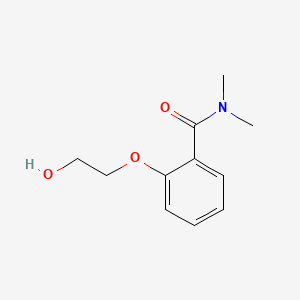
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide is an organic compound with a benzamide core structure It features a hydroxyethoxy group attached to the benzene ring and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylbenzamide+ethylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-hydroxyethoxy)benzamide: Lacks the dimethyl groups on the nitrogen atom.
N,N-dimethylbenzamide: Lacks the hydroxyethoxy group.
2-hydroxyethylbenzamide: Contains a hydroxyethyl group instead of hydroxyethoxy.
Uniqueness
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyethoxy group and the dimethyl groups on the nitrogen atom
Propiedades
Número CAS |
63886-95-3 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(14)9-5-3-4-6-10(9)15-8-7-13/h3-6,13H,7-8H2,1-2H3 |
Clave InChI |
BAFGPPSWVHCIPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
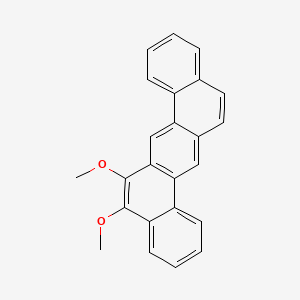

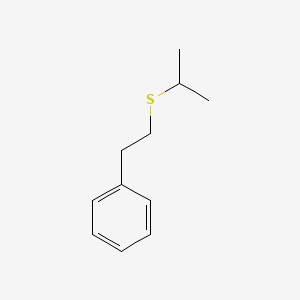
![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)
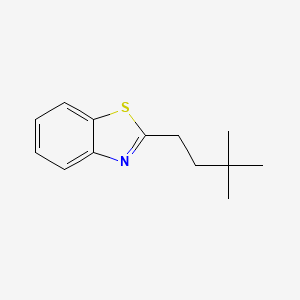

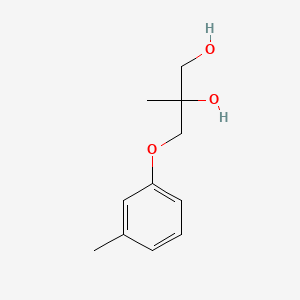
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
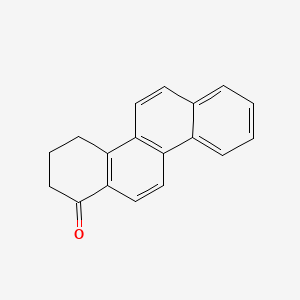
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
